molecular formula C20H22N2O3S B304050 N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304050
M. Wt: 370.5 g/mol
InChI Key: LNSZMNIWHHDJME-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide, also known as FM19G11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by researchers at the University of Michigan in 2010 and has since been the subject of numerous scientific investigations.

Mechanism of Action

The exact mechanism of action of N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide is not fully understood, but it is believed to inhibit the activity of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. By inhibiting this pathway, N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This may have implications for the treatment of neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide is its specificity for the Wnt/β-catenin signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, one limitation of N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide is its relatively low potency compared to other Wnt inhibitors. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective Wnt inhibitors based on the structure of N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide and to identify potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide in humans as a potential cancer therapy.

Synthesis Methods

The synthesis of N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide involves a multi-step process that begins with the reaction of 3,4-dimethylbenzoyl chloride with 2-aminothiophenol to form the intermediate 3,4-dimethylbenzoylthioamide. This compound is then reacted with 2-furylboronic acid in the presence of a palladium catalyst to yield the vinylboronate intermediate. Finally, the vinylboronate is reacted with thiomorpholine-4-carbonyl chloride to form N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

N-[2-(2-furyl)-1-(4-thiomorpholinylcarbonyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-thiomorpholin-4-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C20H22N2O3S/c1-14-5-6-16(12-15(14)2)19(23)21-18(13-17-4-3-9-25-17)20(24)22-7-10-26-11-8-22/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,21,23)/b18-13-

InChI Key

LNSZMNIWHHDJME-AQTBWJFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCSCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCSCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCSCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.